Citronellol-d6

Catalog No.
S12839227
CAS No.
M.F
C10H20O
M. Wt
162.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellol-d6

Product Name

Citronellol-d6

IUPAC Name

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3

InChI Key

QMVPMAAFGQKVCJ-WFGJKAKNSA-N

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H]

Citronellol-d6 is a deuterated derivative of citronellol, a natural acyclic monoterpenoid known for its pleasant, rose-like aroma. It is primarily found in essential oils from plants such as Cymbopogon nardus (citronella), Rosa damascena (Damask rose), and Pelargonium graveolens (geranium) . The deuterated form, where hydrogen atoms are replaced by deuterium, is particularly useful in research applications requiring isotopic labeling.

Typical of alcohols and terpenoids:

  • Oxidation: Citronellol-d6 can be oxidized to form citronellal-d6, an important intermediate in the synthesis of menthol and other compounds. Common oxidizing agents include potassium permanganate and chromium trioxide .
  • Reduction: This compound can be reduced back to its alcohol form using hydrogenation processes .
  • Substitution: It can undergo substitution reactions to yield derivatives such as citronellol acetate and citronellyl oxyacetaldehyde, often facilitated by reagents like acetic anhydride .

Citronellol-d6 exhibits several biological activities:

  • Neuroprotection: It has been shown to inhibit the activation of AMPA receptors, which may help reduce neurotoxicity .
  • Anti-inflammatory Effects: Citronellol-d6 modulates the production of inflammatory cytokines, including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha .
  • Oxidative Stress Reduction: The compound reduces oxidative stress by lowering levels of reactive oxygen species and nitric oxide in cells .

The synthesis of citronellol-d6 can be achieved through several methods:

  • Hydrogenation of Geraniol or Nerol: This process typically involves the use of a copper chromite catalyst to selectively hydrogenate double bonds .
  • Use of Deuterated Reagents: Deuterated forms of geraniol or nerol can be employed to produce citronellol-d6 directly through similar hydrogenation techniques .
  • Pyrolysis and Reduction Techniques: Advanced synthetic pathways may involve pyrolysis of related compounds followed by reduction using reagents like triisobutylaluminum or diisobutylaluminum hydride .

Studies on the interactions of citronellol-d6 with biological systems have revealed its potential as a neuroprotective agent. Its ability to modulate receptor activity suggests that it may influence neurotransmission pathways, making it a candidate for further investigation in neuropharmacology . Additionally, its anti-inflammatory properties indicate potential therapeutic applications in conditions characterized by chronic inflammation.

Citronellol-d6 shares structural similarities with several other monoterpenoids. Here are some notable comparisons:

CompoundStructure/CharacteristicsUnique Features
GeraniolSimilar structure but differs in double bond positionCommonly found in rose oil; precursor to citronellol
CitronellalOxidized form of citronellolUsed as an intermediate in menthol synthesis
RhodinolMixture of citronellol and geraniolFound in rose oil; used for fragrance applications
LinaloolAnother common monoterpeneKnown for its floral scent; competitive NMDA receptor antagonist

Citronellol-d6 stands out due to its deuterated nature, allowing for specific applications in isotopic labeling studies that are not feasible with its non-deuterated counterparts.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

162.189075733 g/mol

Monoisotopic Mass

162.189075733 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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